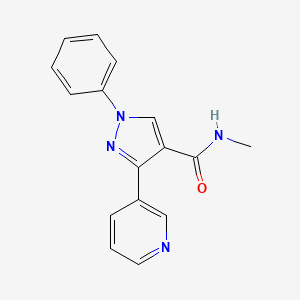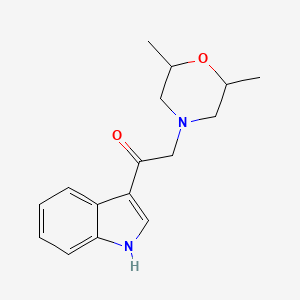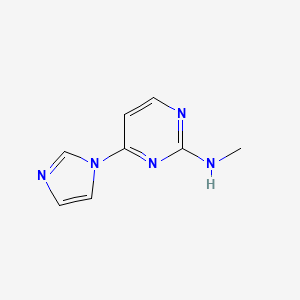
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide, also known as DMCC, is a chemical compound that has gained significant attention in scientific research due to its potential uses in various fields. DMCC is a white crystalline solid and is commonly used as a precursor in the synthesis of other chemical compounds.
Mécanisme D'action
The exact mechanism of action of N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and bacteria. This compound has been found to target specific enzymes and proteins in cancer cells and bacteria, leading to their death.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects. It has been found to be non-toxic and has low acute toxicity. This compound has also been found to have low mutagenic and genotoxic potential. In addition, this compound has been found to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has several advantages for lab experiments. It is readily available and easy to synthesize. This compound is also stable under a wide range of conditions and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. This compound can also be sensitive to air and moisture, which can affect its stability.
Orientations Futures
There are several future directions for the study of N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide. One area of research is the development of new cancer treatments using this compound. This compound has shown promising results in preclinical studies as a potential anticancer agent. Another area of research is the development of new antibiotics using this compound. This compound has been found to have antimicrobial properties and could be used to develop new antibiotics to combat antibiotic-resistant bacteria. Finally, this compound could be used in the development of new materials with unique properties, such as high strength and low weight.
Méthodes De Synthèse
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide can be synthesized using a variety of methods, including the reaction between 2,6-dimethylphenylacetonitrile and cyclohexanone in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction between 2,6-dimethylphenylacetonitrile and cyclohexanone in the presence of a catalyst such as palladium on carbon. This compound can also be synthesized using the reaction between 2,6-dimethylphenylacetic acid and cyclohexanone in the presence of a dehydrating agent such as thionyl chloride.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has been found to have potential uses in various fields of scientific research. It is commonly used as a precursor in the synthesis of other chemical compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has also been found to have antimicrobial properties and has been used in the development of new antibiotics. In addition, this compound has been studied for its potential uses in the development of new cancer treatments.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11-7-6-8-12(2)14(11)16-15(17)13-9-4-3-5-10-13/h3-4,6-8,13H,5,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDDYMPANJYZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465165.png)
![2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B7465170.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-pyridin-2-ylquinoline-4-carboxylate](/img/structure/B7465190.png)


![5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B7465206.png)



